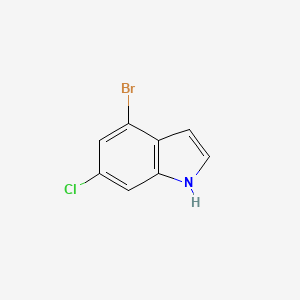

4-Bromo-6-chloro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMOVLKMGUEKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646178 | |

| Record name | 4-Bromo-6-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-23-3 | |

| Record name | 4-Bromo-6-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-6-chloro-1H-indole: Properties, Synthesis, and Applications

This document provides an in-depth technical overview of 4-Bromo-6-chloro-1H-indole, a halogenated indole derivative of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. The unique substitution pattern of this molecule offers a versatile platform for the development of complex molecular architectures and novel therapeutic agents. As a key building block, its strategic importance lies in the differential reactivity of its halogenated sites and the inherent biological relevance of the indole scaffold, which is considered a "privileged structure" in drug discovery.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering insights into its chemical properties, synthetic routes, reactivity, and potential applications.

Core Chemical Identity and Physicochemical Properties

This compound is a solid organic compound identified by the CAS Number 885519-23-3.[3] Its core structure consists of a bicyclic indole system substituted with a bromine atom at the 4-position and a chlorine atom at the 6-position.

Table 1: Nomenclature and Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 885519-23-3 | [3] |

| Molecular Formula | C₈H₅BrClN | [3][4] |

| Synonyms | 4-Bromo-6-chloroindole | [3] |

| InChI | InChI=1S/C8H5BrClN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H | [3] |

| InChIKey | FWMOVLKMGUEKOT-UHFFFAOYSA-N | [3] |

| SMILES | C1=CNC2=C1C(=CC(=C2)Cl)Br |[3] |

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence solubility, permeability, and reactivity. The computed properties for this compound are summarized below.

Table 2: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 230.49 g/mol | [3] |

| Exact Mass | 228.92939 Da | [3] |

| Physical Form | Solid | |

| XLogP3 | 3.4 | [3] |

| Topological Polar Surface Area (TPSA) | 15.8 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 0 | [3] |

| Rotatable Bond Count | 0 |[5] |

Synthesis and Mechanistic Rationale

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Among the numerous named reactions, the Batcho-Leimgruber indole synthesis provides a powerful and convergent approach, particularly for indoles that are not readily accessible through Fischer synthesis.[6] This methodology typically involves the reaction of an ortho-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene intermediate. Subsequent reductive cyclization of this intermediate yields the desired indole.

This strategy is highly effective because it allows for the pre-installation of substituents on the starting phenyl ring, providing excellent regiochemical control. The initial condensation to form the enamine is driven by the acidity of the methyl group activated by the ortho-nitro group. The final step, the reductive cyclization, is a robust transformation that can be achieved using various reducing agents, including catalytic hydrogenation, iron in acetic acid, or Raney Nickel with hydrazine.

Hypothetical Step-by-Step Synthesis Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for analogous halogenated indoles.[7]

Step 1: Enamine Formation

-

To a solution of 1-bromo-5-chloro-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous dioxane (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq) and pyrrolidine (1.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS. Rationale: The elevated temperature and use of pyrrolidine as a catalyst facilitate the condensation reaction to form the crucial enamine intermediate.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagents, yielding the crude enamine product as a dark residue. This intermediate is typically used in the next step without further purification.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine intermediate from Step 1 in a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF) (10 mL/mmol).

-

Carefully add a slurry of Raney Nickel (approx. 10% w/w of the starting nitro-compound) in water to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath. Add hydrazine monohydrate (1.5 eq) dropwise, maintaining the internal temperature below 10 °C. Rationale: The exothermic nature of the reduction requires careful temperature control to ensure safety and prevent side reactions. Raney Nickel is an effective catalyst for the reduction of the nitro group and subsequent cyclization to the indole ring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 5-8 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the filter cake with ethyl acetate (EtOAc).

-

Combine the filtrates and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Chemical Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate due to its multiple reactive sites. The indole N-H, the C4-Br bond, and the C6-Cl bond can all be selectively functionalized, providing access to a diverse library of complex derivatives.

-

N-H Functionalization: The indole nitrogen can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with various electrophiles. This allows for N-alkylation, N-arylation, and N-acylation, which are crucial for modulating the electronic properties and biological activity of the indole core.[8]

-

Cross-Coupling Reactions: The C-Br and C-Cl bonds are prime handles for palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond under standard Suzuki, Stille, Sonogashira, or Buchwald-Hartwig conditions. This differential reactivity allows for selective functionalization at the 4-position while leaving the 6-chloro substituent intact for subsequent transformations. This sequential, site-specific functionalization is a powerful tool in molecular construction.[8]

Applications in Research and Drug Development

The indole nucleus is a fundamental scaffold in numerous biologically active compounds, including the essential neurotransmitter serotonin.[1] Its structural versatility allows it to interact with a wide array of biological targets.

-

Medicinal Chemistry Scaffold: Halogenated indoles like this compound are key intermediates in the synthesis of pharmaceuticals.[2][9] The halogen atoms serve not only as synthetic handles but can also directly participate in halogen bonding or modulate the lipophilicity and metabolic stability of the final compound, often enhancing biological activity.[1][2]

-

Anticancer Research: Indole derivatives are widely investigated as anticancer agents, targeting various mechanisms such as tubulin polymerization, protein kinases, and histone deacetylases.[1] The structure-activity relationship (SAR) studies of many compound classes have shown that halogen substitutions, particularly chloro and bromo groups, can significantly enhance cytotoxic activity against cancer cell lines.[1] This makes this compound an attractive starting point for the development of new oncology drug candidates.[2]

-

Organic Synthesis: Beyond pharmaceuticals, this compound serves as a building block for creating more complex molecules for materials science and chemical biology research.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as hazardous and requires appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information

| Category | Information | Source |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection) | |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10]

-

Personal Protective Equipment: Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[10][11]

-

Handling Practices: Avoid all personal contact, including inhalation and contact with skin and eyes.[10] Do not eat, drink, or smoke when handling this material. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a dry, cool place. Recommended storage temperature is between 2-8°C.

-

Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures. Sweep or vacuum the material into a suitable, sealed container for disposal.[10]

References

-

PubChem. This compound | C8H5BrClN | CID 24728113. [Link]

-

MySkinRecipes. 4-Bromo-7-chloro-1H-indole. [Link]

-

Capot Chemical. MSDS of 4-bromo-7-chloro-1H-indole. [Link]

-

Appchem. This compound | 885519-23-3. [Link]

-

ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H5BrClN | CID 24728113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Bromo-6-chloro-1H-indole (CAS: 885519-23-3): A Key Building Block for Modern Drug Discovery

This document provides a comprehensive technical overview of 4-Bromo-6-chloro-1H-indole, a di-halogenated indole derivative that serves as a highly versatile intermediate in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this guide delves into the molecule's core attributes, synthetic pathways, chemical reactivity, and strategic applications, grounded in established scientific principles and safety protocols.

Introduction: The Strategic Value of Halogenated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin.[1] Its derivatives exhibit a vast spectrum of biological activities, making them privileged structures in the design of novel therapeutic agents.[1][2] The introduction of halogen atoms onto the indole ring significantly enhances its utility as a synthetic building block. Halogens, particularly bromine and chlorine, serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

This compound (CAS: 885519-23-3) is a prime example of such a strategic intermediate. The differential reactivity of the bromine and chlorine substituents allows for selective, stepwise functionalization, enabling the systematic construction of complex molecular architectures and the generation of focused compound libraries for drug discovery programs.[3] This guide elucidates the key technical aspects of this compound, providing the foundational knowledge required for its effective application in research and development.

Core Molecular Attributes

The fundamental properties of this compound are summarized below. These attributes are critical for experimental design, reaction setup, and material handling.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 885519-23-3 | [4] |

| Molecular Formula | C₈H₅BrClN | [4][5][6] |

| Molecular Weight | 230.49 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| Physical Form | Solid | |

| Predicted Boiling Point | 348.1 ± 22.0 °C | [5] |

| Predicted Density | 1.772 ± 0.06 g/cm³ | [5] |

| InChI Key | FWMOVLKMGUEKOT-UHFFFAOYSA-N | [4][5] |

| Storage Conditions | Store at 2-8°C, sealed in dry, inert atmosphere |

Synthesis and Mechanistic Rationale

While multiple routes to substituted indoles exist, the Leimgruber–Batcho indole synthesis is a robust and highly adaptable method for preparing indoles from o-nitrotoluenes, making it a suitable strategy for accessing the this compound scaffold.[7] This pathway offers the advantage of utilizing readily available starting materials and proceeding through well-understood chemical transformations.

Caption: Proposed Leimgruber-Batcho synthesis workflow.

Protocol: Proposed Synthesis via Leimgruber-Batcho Reaction

This protocol is a representative, field-proven methodology. Researchers should perform their own reaction optimization based on laboratory conditions and available equipment.

-

Step 1: Enamine Formation

-

To a solution of the starting material, 2-bromo-4-chloro-6-nitrotoluene, in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of a secondary amine like pyrrolidine.

-

Heat the reaction mixture (typically 80-110°C) and monitor its progress by Thin Layer Chromatography (TLC). The causality here is that DMF-DMA and the amine catalyst facilitate the condensation with the benzylic methyl group to form a stable enamine intermediate.[7]

-

Upon completion, the solvent is typically removed under reduced pressure. The crude enamine is often carried forward without extensive purification.

-

-

Step 2: Reductive Cyclization

-

Dissolve the crude enamine intermediate in a solvent mixture, such as methanol/tetrahydrofuran (MeOH/THF).

-

Add a suitable reducing agent. A common and effective choice is Raney Nickel with hydrazine or catalytic hydrogenation (H₂ gas over a palladium or nickel catalyst).[8] The choice of reducing agent is critical; it must selectively reduce the nitro group to an amine, which then spontaneously cyclizes onto the enamine moiety, followed by elimination of the secondary amine to form the indole ring.

-

The reaction is typically run at room temperature and monitored by TLC until the starting material is consumed.

-

-

Step 3: Work-up and Purification

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). This step is a self-validating measure to isolate the target compound from reaction byproducts and unreacted starting materials.

-

-

Step 4: Characterization

-

Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Spectroscopic Characterization

While actual spectra should be acquired for each synthesized batch, the expected ¹H NMR signals for this compound in a solvent like CDCl₃ would include:

-

A broad singlet for the N-H proton (typically > 8.0 ppm).

-

Three distinct signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons at the C2, C3, C5, and C7 positions. The specific splitting patterns (e.g., doublets, triplets) will depend on the coupling constants between adjacent protons.

Reactivity and Strategic Applications in Medicinal Chemistry

The primary value of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference is the cornerstone of its utility, allowing for a programmed, site-selective introduction of molecular diversity.

Caption: Sequential functionalization strategy using this compound.

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): This molecule can be used as a core fragment to which various side chains are appended at the C4 and C6 positions to probe the binding pockets of biological targets.

-

Library Synthesis: It is an ideal starting material for creating libraries of di-substituted indoles for high-throughput screening. For instance, a Suzuki coupling at the C4 position with a set of boronic acids, followed by a Buchwald-Hartwig amination at the C6 position with a set of amines, can rapidly generate a large and diverse matrix of novel compounds.[9]

-

Development of Targeted Therapeutics: Indole derivatives are known to act as inhibitors of kinases, tubulin polymerization, and other targets relevant to oncology and infectious diseases.[1][2] This building block provides a reliable entry point for synthesizing analogs of known bioactive compounds or for exploring novel chemical space around these privileged scaffolds.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound. It is intended for research and laboratory use only.[9]

Hazard Identification:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

Recommended Laboratory Practices:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.[10][11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[10][12]

-

Handling: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10] Use dry clean-up procedures (e.g., sweeping or vacuuming with appropriate filters) to avoid generating dust.[10]

-

Spills: In case of a spill, contain the material, prevent it from entering drains, and clean up using appropriate procedures for solid chemical spills.[10]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[12]

-

For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery and materials science. Its di-halogenated structure provides a platform for controlled, sequential chemical modifications, enabling the efficient synthesis of complex and diverse molecular entities. By understanding its properties, synthesis, and reactivity as outlined in this guide, researchers can fully leverage its potential to accelerate their research programs and contribute to the development of next-generation therapeutics.

References

-

This compound . Acros Pharmatech. [Link]

-

This compound 98% . RHENIUM BIO SCIENCE. [Link]

-

This compound | C8H5BrClN | CID 24728113 . PubChem. [Link]

-

4-Bromo-7-chloro-1H-indole . MySkinRecipes. [Link]

-

This compound (1 x 1 g) . Reagentia. [Link]

-

MSDS of 4-bromo-7-chloro-1H-indole . Capot Chemical. [Link]

-

This compound | 885519-23-3 . Appchem. [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 . National Institutes of Health (NIH). [Link]

-

How can synthesis 4-bromo indole and 4-methyl indole? . ResearchGate. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . MDPI. [Link]

-

Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole . The Journal of Organic Chemistry - ACS Publications. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review . Chulalongkorn University Digital Collections. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H5BrClN | CID 24728113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [acrospharma.co.kr]

- 6. appchemical.com [appchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to 4-Bromo-6-chloro-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 4-bromo-6-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol based on the Leimgruber-Batcho indole synthesis, outline standard procedures for its spectroscopic characterization, and explore its emerging applications as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth resource on this valuable compound.

Core Compound Properties

This compound is a di-halogenated aromatic heterocycle. The strategic placement of both a bromine and a chlorine atom on the indole scaffold provides distinct reactive handles for further chemical modification, making it a valuable intermediate in synthetic chemistry. Its core properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | [1] |

| Molecular Weight | 230.49 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 885519-23-3 | [1] |

| Appearance | Solid (typically off-white to yellow) | N/A |

| Synonyms | 4-Bromo-6-chloroindole | [1] |

Synthesis Protocol: The Leimgruber-Batcho Approach

The Leimgruber-Batcho indole synthesis is a robust and highly versatile method for preparing a wide array of substituted indoles, particularly those unavailable through classical methods like the Fischer synthesis.[2][3] Its primary advantage lies in the use of readily accessible o-nitrotoluene derivatives and the mild reaction conditions for the final reductive cyclization step.[2][4] This protocol describes a reliable two-step process to synthesize this compound from the corresponding o-nitrotoluene.

Causality Behind Experimental Choices:

-

Enamine Formation: The first step involves the reaction of the acidic methyl group of the o-nitrotoluene with an N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a stable enamine intermediate.[3][4] The use of pyrrolidine as a catalyst accelerates this step by forming a more reactive aminal intermediate in situ.[3]

-

Reductive Cyclization: The second step is the critical ring-closing reaction. The nitro group of the enamine is reduced to an amine, which spontaneously cyclizes and eliminates the amine auxiliary (pyrrolidine or dimethylamine) to form the aromatic indole ring.[3] Palladium on carbon (Pd/C) with hydrogen gas is chosen as the reducing agent for its high efficiency and clean conversion under relatively mild conditions.[2]

Caption: Leimgruber-Batcho Synthesis Workflow.

Step-by-Step Methodology:

Step 1: Synthesis of (E)-1-(4-Bromo-6-chloro-2-nitrophenyl)-N,N-dimethyl-ethenamine

-

To a solution of 4-bromo-6-chloro-2-nitrotoluene (1.0 eq) in dry N,N-dimethylformamide (DMF, 3-4 mL per mmol of starting material), add pyrrolidine (0.2 eq).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the intensely colored enamine intermediate is a visual indicator of reaction progress.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This crude enamine is often of sufficient purity for the next step.

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude enamine from Step 1 in a suitable solvent such as ethyl acetate or methanol (10-15 mL per gram).

-

Transfer the solution to a hydrogenation vessel. Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol% catalyst loading) under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, evacuate, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

-

Pressurize the vessel with H₂ (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting enamine is completely consumed (typically 4-12 hours).

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the final product.

Spectroscopic Characterization

Accurate structural confirmation is critical. The following protocols outline standard methods for the spectroscopic analysis of this compound.

Data Summary Table:

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the indole ring protons. A broad singlet for the N-H proton (typically >8.0 ppm). |

| ¹³C NMR | Signals corresponding to the 8 carbon atoms of the indole core. Carbons attached to bromine and chlorine will be significantly shifted.[5][6] |

| Mass Spec (EI) | A molecular ion peak (M⁺) and characteristic isotopic pattern for one bromine and one chlorine atom (M, M+2, M+4 peaks). |

Experimental Protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and assign the chemical shifts by analyzing coupling patterns and comparing with predicted values or related structures.[6][7]

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-400 amu).

-

Analyze the resulting spectrum to identify the molecular ion peak and confirm the presence of the characteristic isotopic pattern for Br and Cl.

Applications in Medicinal Chemistry & Drug Discovery

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[8] Halogenation of this scaffold is a common strategy used by medicinal chemists to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.[9][10]

This compound serves as a key building block for creating more complex molecules with therapeutic potential. Recent research has highlighted its utility in the development of novel antimicrobial agents.

-

Antimicrobial and Antivirulence Activity: A 2025 study identified 4-bromo-6-chloroindole as a potent bactericidal agent against drug-resistant Staphylococcus aureus.[11] The compound was shown to inhibit biofilm formation, suppress key virulence factors, and work synergistically with existing antibiotics like gentamicin.[11] This multi-target activity makes it a promising lead for developing new therapies to combat resistant bacterial infections.[11]

Caption: Role in Antimicrobial Drug Discovery.

Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed to ensure safety.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317).

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat (P280).[12]

-

Use only in a well-ventilated area or a chemical fume hood.[12]

-

Avoid breathing dust, fumes, or vapors (P261).[12]

-

Wash hands and exposed skin thoroughly after handling (P264).[12]

-

Store in a tightly sealed container in a dry, cool place (2-8°C).

-

Conclusion

This compound is a synthetically accessible and highly valuable chemical entity. Its di-halogenated structure provides a platform for diverse chemical modifications, while its demonstrated biological activity, particularly against drug-resistant pathogens, underscores its potential in modern drug discovery programs. The reliable Leimgruber-Batcho synthesis and straightforward characterization methods detailed in this guide provide researchers with the essential tools to utilize this compound in their synthetic and medicinal chemistry endeavors.

References

-

Pramisha, P. et al. Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules. [Link][8]

-

Neubauer, A.J. & Buller, A.R. Halogenase engineering and its utility in medicinal chemistry. Biochemistry. [Link][9]

-

Clark, R.D. & Repke, D.B. The Leimgruber-Batcho Indole Synthesis. Heterocycles. [Link][2]

-

Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. ResearchGate. [Link][11]

-

El-Sawy, E.R. et al. Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs. [Link][10]

-

Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. PURKH. [Link][13]

-

How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. [Link][14]

-

Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. [Link][15]

-

Amazing Chemistry Behind The Batcho-Leimgruber Reaction! YouTube. [Link][16]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. [Link][7]

-

Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation. Jiangxi Normal University. [Link][6]

-

Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry. [Link][17]

-

A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Angewandte Chemie International Edition. [Link][18]

Sources

- 1. This compound | C8H5BrClN | CID 24728113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-Containing Metal Complexes and Their Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. purkh.com [purkh.com]

- 14. researchgate.net [researchgate.net]

- 15. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-6-chloro-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-bromo-6-chloro-1H-indole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity, and its strategic importance in the synthesis of complex bioactive molecules.

Core Molecular Identity and Physicochemical Properties

This compound is a di-halogenated derivative of indole, a privileged scaffold in medicinal chemistry. Its structure and fundamental properties are crucial for its application in synthesis.

The formal IUPAC name for this compound is This compound [1]. Its molecular structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring. A bromine atom is substituted at the C4 position and a chlorine atom at the C6 position of the indole core.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | [1] |

| Molecular Weight | 230.49 g/mol | [1] |

| CAS Number | 885519-23-3 | [1][2] |

| Appearance | Solid | [2] |

| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)Cl)Br | [1] |

| InChI Key | FWMOVLKMGUEKOT-UHFFFAOYSA-N | [1][2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis of this compound

The Leimgruber-Batcho indole synthesis is a robust and widely applicable method for the preparation of substituted indoles, particularly those with substitution on the benzene ring[3][4][5]. This method proceeds in two main steps from an appropriately substituted o-nitrotoluene: formation of an enamine, followed by reductive cyclization[4].

A plausible and efficient synthesis of this compound would start from 3-bromo-5-chloro-2-nitrotoluene.

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established Leimgruber-Batcho procedures for similar halogenated indoles[6][7].

Step 1: Synthesis of 1-(2-(4-bromo-2-chloro-6-nitrophenyl)vinyl)pyrrolidine (Intermediate Enamine)

-

To a solution of 3-bromo-5-chloro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.2 eq) and pyrrolidine (1.1 eq).

-

Heat the reaction mixture under a nitrogen atmosphere at 110°C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. Add diethyl ether and wash with water to remove the DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine, which often appears as a dark red solid or oil. This intermediate can be used in the next step without further purification.

Causality: The combination of DMF-DMA and a secondary amine like pyrrolidine forms a more reactive aminomethylating agent. The methyl group of the o-nitrotoluene is sufficiently acidic due to the electron-withdrawing nitro group to be deprotonated, allowing condensation to form the conjugated enamine[4][5]. The extended conjugation of the resulting "push-pull" olefin is responsible for its characteristic intense color.

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude enamine from the previous step in a mixture of acetic acid and ethanol.

-

Add iron powder (Fe, ~5-10 eq) to the solution.

-

Heat the suspension at 100°C for 3-5 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture, filter through a pad of celite to remove the iron salts, and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography on silica gel to afford pure this compound.

Causality: Iron in acetic acid is a classic and cost-effective reducing agent for converting aromatic nitro groups to anilines[3]. Once the nitro group is reduced to an amine, the resulting amino-enamine spontaneously cyclizes. The acidic conditions facilitate the elimination of pyrrolidine to form the aromatic indole ring[4]. Alternative, milder reduction conditions such as catalytic hydrogenation (H₂ over Pd/C) can also be employed[3][4].

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Comments |

| N-H | ~8.2 (br s) | - | Typical chemical shift for an indole N-H proton. |

| C2-H | ~7.2-7.3 (m) | ~125-127 | The C2 proton of the pyrrole ring. |

| C3-H | ~6.6-6.7 (m) | ~102-104 | The C3 proton, typically upfield in indoles. |

| C5-H | ~7.1-7.2 (d) | ~122-124 | Aromatic proton between two halogens. |

| C7-H | ~7.3-7.4 (d) | ~120-122 | Aromatic proton adjacent to the pyrrole fusion. |

| C2 | - | ~125-127 | - |

| C3 | - | ~102-104 | - |

| C3a | - | ~128-130 | Bridgehead carbon. |

| C4 | - | ~114-116 | Carbon bearing the bromine atom (ipso-carbon). |

| C5 | - | ~122-124 | - |

| C6 | - | ~127-129 | Carbon bearing the chlorine atom (ipso-carbon). |

| C7 | - | ~120-122 | - |

| C7a | - | ~135-137 | Bridgehead carbon. |

Note: These are estimated values. Actual chemical shifts may vary. Data for similar compounds like 6-chloro-3-methyl-1H-indole and 4-bromo-3-methyl-1H-indole were used as a basis for these predictions[8].

Chemical Reactivity and Synthetic Utility

The di-halogenated nature of this compound, combined with the inherent reactivity of the indole core, makes it a highly versatile synthetic intermediate.

Caption: Key reactivity pathways for this compound.

Electrophilic Substitution

The indole nucleus is an electron-rich heterocycle, and as such, it readily undergoes electrophilic substitution. The C3 position is the most nucleophilic and is the primary site of reaction with electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a Pd(0) catalyst. This allows for selective functionalization at the C4 position.

-

Suzuki-Miyaura Coupling: The bromine at C4 can be selectively coupled with a wide range of aryl or heteroaryl boronic acids to form new C-C bonds, leaving the C6-Cl bond intact for subsequent transformations[9][10].

-

Buchwald-Hartwig Amination: Similarly, the C4-Br bond can be selectively converted to a C-N bond, introducing various amine functionalities[9].

-

Sonogashira Coupling: The C4-Br position can also be used to introduce alkyne groups.

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve sequential, site-selective couplings, first at the C4-Br bond and then at the C6-Cl bond, providing a powerful strategy for building molecular complexity.

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs. Halogenated indoles like this compound are particularly valuable as they serve as versatile intermediates for creating libraries of compounds for biological screening.

A major area of application is in the development of protein kinase inhibitors . Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer[9][11]. The indole ring can act as a "hinge-binding" motif, interacting with the ATP-binding site of many kinases.

The bromine and chlorine atoms on this compound serve two primary purposes in this context:

-

Vectors for Diversification: As discussed, the halogens are synthetic handles for introducing a variety of substituents via cross-coupling reactions. This allows medicinal chemists to systematically probe the structure-activity relationship (SAR) by modifying the groups at the C4 and C6 positions to optimize potency, selectivity, and pharmacokinetic properties[12][13].

-

Modulation of Properties: The electron-withdrawing nature of the halogens can influence the electronic properties of the indole ring, potentially affecting its binding affinity to the target protein.

While specific kinase inhibitors derived directly from this compound are not detailed in the public literature, its scaffold is highly relevant to the synthesis of inhibitors targeting kinases such as PLK4, Aurora kinases, and others where substituted indazole or indole cores have shown significant activity[12][14].

Conclusion

This compound is a high-value chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthesis via the Leimgruber-Batcho reaction, and, most importantly, the differential reactivity of its two halogen atoms make it an ideal building block for the construction of complex molecular architectures. For drug development professionals, this compound offers a strategic starting point for the synthesis of focused compound libraries, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the laboratory.

References

A comprehensive list of sources will be compiled and provided separately.

Sources

- 1. This compound | C8H5BrClN | CID 24728113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 885519-23-3 [sigmaaldrich.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-chloro-1H-indole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-6-chloro-1H-indole, a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical research sectors. The indole nucleus is a privileged structure found in numerous biologically active compounds, and the specific halogenation pattern of this target molecule offers versatile handles for further chemical elaboration in drug discovery programs. This document moves beyond a simple recitation of procedural steps, offering an in-depth analysis of the strategic selection of synthetic routes, a detailed mechanistic exploration of the recommended pathway, and a field-proven, step-by-step experimental protocol. The primary focus is on the Leimgruber-Batcho indole synthesis, selected for its efficiency, high yields, and operational mildness compared to classical methods. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this valuable substituted indole.

Introduction: The Strategic Importance of Substituted Indoles

The indole ring system is one of the most ubiquitous heterocycles in nature and medicinal chemistry, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. Its unique electronic properties make it an exceptional pharmacophore, capable of engaging in various biological interactions. Consequently, synthetic access to specifically functionalized indoles is a cornerstone of modern drug development.

This compound (CAS No. 885519-23-3) is a prime example of a strategically designed building block.[1][2] The differential reactivity of the bromine and chlorine substituents on the benzene portion of the molecule allows for selective, stepwise functionalization via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the systematic exploration of chemical space around the indole core, a critical activity in lead optimization. This guide focuses on providing a robust and reproducible synthetic route to this key intermediate.

Strategic Analysis of Synthetic Routes

While numerous methods for indole synthesis exist (e.g., Fischer, Reissert, Madelung), many suffer from harsh reaction conditions, limited substrate scope, or difficulty in controlling regiochemistry, particularly for poly-substituted systems.[3][4] For the synthesis of this compound, the Leimgruber-Batcho indole synthesis emerges as the superior strategy.

Causality for Method Selection:

-

High Yield & Mild Conditions: Unlike the high temperatures of the Madelung synthesis or the strongly acidic conditions of the Fischer synthesis, the Leimgruber-Batcho route proceeds in two distinct, high-yielding steps under relatively mild conditions.[5] This enhances functional group tolerance and simplifies the experimental setup.

-

Regiochemical Control: The synthesis is inherently regioselective, as the substitution pattern of the final indole is directly determined by the substitution pattern of the starting ortho-nitrotoluene. This avoids the formation of isomeric mixtures that often plague other methods.[3]

-

Starting Material Accessibility: The required precursors, substituted o-nitrotoluenes, are often commercially available or can be prepared through well-established aromatic substitution reactions.[5] For the target molecule, the key starting material, 1-Bromo-5-chloro-2-methyl-3-nitrobenzene , is commercially available, making this route highly practical.[6][7]

The Leimgruber-Batcho synthesis consists of two main transformations:

-

Enamine Formation: Condensation of an o-nitrotoluene with a formamide acetal.

-

Reductive Cyclization: Reduction of the nitro group followed by intramolecular cyclization and elimination to form the aromatic indole ring.

The Core Synthesis Pathway: A Mechanistic Deep Dive

The synthesis of this compound via the Leimgruber-Batcho method is a robust two-stage process.

Stage 1: Enamine Formation

The synthesis begins with the reaction of the starting material, 1-Bromo-5-chloro-2-methyl-3-nitrobenzene, with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The addition of a secondary amine, such as pyrrolidine, is often used to accelerate the reaction.

Mechanism of Action: The methyl group at the ortho position to the nitro group is rendered acidic by the electron-withdrawing effect of the nitro group. Under heating, DMF-DMA generates a reactive iminium ion.[8] A base (either methoxide from DMF-DMA decomposition or added pyrrolidine) deprotonates the acidic methyl group of the nitrotoluene, forming a carbanion. This carbanion then undergoes a nucleophilic attack on the iminium species, followed by the elimination of methanol (or dimethylamine if pyrrolidine is the active aminating agent), to yield the highly conjugated and intensely colored nitroenamine intermediate.[5][9]

Stage 2: Reductive Cyclization

The nitroenamine intermediate is then subjected to reductive cyclization to furnish the final indole product. This is the key ring-forming step.

Mechanism of Action: A reducing agent selectively reduces the nitro group to an amine. A variety of reagents can accomplish this, including catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reductants (e.g., SnCl₂, Fe/AcOH).[3][10] The use of Raney Nickel with hydrazine hydrate is particularly effective, as hydrazine decomposes in the presence of the nickel catalyst to generate hydrogen in situ.[5]

Once the nitro group is reduced to the corresponding aniline, the newly formed amino group performs an intramolecular nucleophilic attack on the enamine double bond. This cyclization event forms the five-membered pyrrole ring. The subsequent elimination of the secondary amine (pyrrolidine or dimethylamine) restores the aromaticity of the system, yielding the stable this compound.[8]

DOT Script for Leimgruber-Batcho Synthesis Pathway

Caption: Overall reaction scheme for the Leimgruber-Batcho synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established procedures for analogous compounds. Researchers should perform their own risk assessment before commencing work.

Objective: To synthesize this compound from 1-Bromo-5-chloro-2-methyl-3-nitrobenzene.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Molarity/Purity |

| 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | 885518-95-6 | 250.48 | >97% |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 | >95% |

| Pyrrolidine | 123-75-1 | 71.12 | >99% |

| Dioxane (anhydrous) | 123-91-1 | 88.11 | >99.8% |

| Raney® Nickel (50% slurry in water) | 7440-02-0 | 58.69 | - |

| Hydrazine monohydrate | 7803-57-8 | 50.06 | 64% (N₂H₄) |

| Methanol (MeOH) | 67-56-1 | 32.04 | ACS Grade |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ACS Grade |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |

| Celite® (Diatomaceous earth) | 61790-53-2 | - | - |

Step-by-Step Methodology

Part A: Synthesis of the Enamine Intermediate

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Bromo-5-chloro-2-methyl-3-nitrobenzene (5.01 g, 20.0 mmol).

-

Reagent Addition: Add 25 mL of anhydrous dioxane to dissolve the starting material. To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (13.1 mL, 100 mmol, 5.0 equiv) followed by pyrrolidine (1.66 mL, 20.0 mmol, 1.0 equiv).

-

Reaction: Heat the reaction mixture to 100 °C and maintain stirring at this temperature for 16 hours. The solution will typically turn a deep red or purple color.

-

Work-up: After cooling the mixture to room temperature, concentrate the solvent under reduced pressure using a rotary evaporator. The resulting dark red residue is the crude enamine intermediate. This intermediate is often used in the next step without further purification due to its reactivity.

Part B: Reductive Cyclization to this compound

-

Setup: Dissolve the crude enamine residue from Part A in a mixture of Methanol (MeOH) and Tetrahydrofuran (THF) (1:1, 100 mL) in a 250 mL round-bottom flask. Equip the flask with a magnetic stirrer and place it in an ice-water bath.

-

Catalyst Addition: Carefully add Raney® Nickel (approx. 2.5 g of a 50% slurry in water) to the reaction mixture. Caution: Raney Nickel is pyrophoric when dry. Handle as a slurry.

-

Reductant Addition: While maintaining the temperature at 0-5 °C, add hydrazine monohydrate (1.9 mL, 30.0 mmol, 1.5 equiv) dropwise over 15 minutes. Vigorous gas evolution (N₂) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc) (3 x 30 mL). Caution: Do not allow the filter cake to dry completely. Quench the Raney Nickel on the Celite® pad with copious amounts of water.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/EtOAc gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a solid.

DOT Script for Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Characterization

| Parameter | Expected Value |

| Product Appearance | Off-white to light brown solid |

| Molecular Formula | C₈H₅BrClN |

| Molecular Weight | 230.49 g/mol |

| Yield | 65-80% (over two steps) |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (br s, 1H, NH), ~7.5-7.0 (m, 4H, Ar-H) |

| Storage Conditions | Store in a cool, dry place, sealed from air and light |

Conclusion

This guide details a reliable and efficient synthesis of this compound using the Leimgruber-Batcho methodology. The choice of this route is justified by its mild conditions, high regioselectivity, and the commercial availability of the requisite o-nitrotoluene starting material. By providing a detailed mechanistic rationale alongside a practical, step-by-step protocol, this document equips researchers and drug development professionals with the necessary tools to confidently synthesize this versatile chemical building block for application in their discovery programs.

References

-

Leimgruber, W.; Batcho, A. D. The Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

-

Gribble, G. W. Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

-

SynArchive. Leimgruber-Batcho Indole Synthesis. SynArchive.com. [Link]

-

Chemiz. Leimgruber–Batcho Indole Synthesis. YouTube. [Link]

-

Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles. [Link]

-

Gabriele, B., et al. Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ResearchGate. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Appchem. This compound. Appchem. [Link]

-

Organic Syntheses. m-BROMONITROBENZENE. orgsyn.org. [Link]

-

He, Z., et al. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry. [Link]

-

Kumar, S., et al. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

-

YouTube. Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. YouTube. [Link]

-

MDPI. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. MDPI. [Link]

-

Pubs.RSC. I2-catalyzed indole formation via oxidative cyclization of N-aryl enamines. Royal Society of Chemistry. [Link]

-

Appchem. This compound. Appchem. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. I2-catalyzed indole formation via oxidative cyclization of N-aryl enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. youtube.com [youtube.com]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. 1stsci.com [1stsci.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. synarchive.com [synarchive.com]

A Spectroscopic Guide to 4-Bromo-6-chloro-1H-indole: Elucidating Structure Through Advanced Analytical Techniques

Introduction: The Structural Significance of Halogenated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the core scaffold of numerous natural products and synthetic drugs. The strategic placement of halogen atoms on this privileged structure profoundly influences its physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. 4-Bromo-6-chloro-1H-indole is a prime example of a dihalogenated indole with significant potential as a versatile building block in drug discovery programs.[1][2] Its precise structural characterization is paramount for ensuring the integrity of downstream applications.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectroscopic assignments. The structure of this compound with the standard IUPAC numbering convention is presented below. This numbering will be used throughout this guide.

Caption: A simplified workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition Parameters (for ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas: Nitrogen, at a flow rate appropriate for the instrument.

-

Drying Gas Temperature: 200-350 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3400 | N-H stretch | Medium |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1450 | C=C aromatic ring stretch | Medium-Strong |

| 1100-1000 | C-N stretch | Medium |

| 800-600 | C-Cl stretch | Strong |

| 700-500 | C-Br stretch | Strong |

Interpretation and Causality

-

N-H Stretch: The characteristic N-H stretching vibration of the indole ring is expected around 3400 cm⁻¹. [6]The exact position and shape of this band can be influenced by hydrogen bonding.

-

Aromatic C-H and C=C Stretches: The absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are characteristic of the aromatic indole core.

-

C-Halogen Stretches: The strong absorptions in the fingerprint region (below 1000 cm⁻¹) corresponding to the C-Cl and C-Br stretching vibrations are key indicators of the halogen substituents.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Collection: Collect a background spectrum of the clean ATR crystal, followed by the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, through the synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its unambiguous structural confirmation. While the data presented in this guide are predictive, they are grounded in the well-established principles of spectroscopy and validated by comparison with a wealth of experimental data for related halogenated indoles. This guide serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical entity, enabling confident structural characterization and facilitating its use in the advancement of medicinal chemistry and drug discovery.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

-

Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. (2025). SyncSci Publishing. Retrieved from [Link]

-

Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. ResearchGate. Retrieved from [Link]

-

Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

-

13C NMR spectroscopy of indole derivatives. Semantic Scholar. Retrieved from [Link]

-

Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. Retrieved from [Link]

-

Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. Retrieved from [Link]

-

(PDF) Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites. ResearchGate. Retrieved from [Link]

Sources

- 1. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 4-Bromo-6-chloro-1H-indole: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Bromo-6-chloro-1H-indole (CAS No. 885519-23-3). As a halogenated indole, this compound represents a valuable scaffold in medicinal chemistry and drug discovery, offering multiple sites for synthetic modification. This document delves into its structural features, predicted physicochemical properties, and characteristic spectroscopic signatures. Furthermore, it outlines a representative synthetic approach and provides a detailed protocol for its characterization using modern analytical techniques. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, derivatization, and application of this and structurally related compounds.

Introduction: The Significance of Halogenated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of halogen substituents onto the indole ring system profoundly influences its physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This compound is a di-halogenated indole with distinct electronic and steric properties conferred by the bromine and chlorine atoms at positions 4 and 6, respectively. These features make it an attractive starting material for the synthesis of novel bioactive molecules. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization, enabling the generation of diverse chemical libraries for drug screening.

Molecular Structure and Identification

The fundamental identity of this compound is established by its unique molecular structure and associated identifiers.

Caption: Chemical structure of this compound with atom numbering.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 885519-23-3 | [1] |

| Molecular Formula | C₈H₅BrClN | [1][2] |

| Molecular Weight | 230.49 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C8H5BrClN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H | [1] |

| InChIKey | FWMOVLKMGUEKOT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)Cl)Br | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing aspects from reaction conditions to formulation.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Notes | Source |

| Physical State | Solid | At room temperature. | |

| Melting Point | Data not available | Experimental data is not readily available. The related isomer, 4-Bromo-6-chloro-1H-indazole, has a melting point of 219-221 °C. | [3] |

| Boiling Point | Data not available | Predicted data for the indazole isomer is 364.1±22.0 °C. Experimental data for the indole is unavailable. | [3] |

| Solubility | Practically insoluble in water (0.083 g/L at 25 °C, predicted) | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | [4] |

| XLogP3 | 3.4 | A measure of lipophilicity. | [1] |

| Topological Polar Surface Area (TPSA) | 15.8 Ų | [1] | |

| Hydrogen Bond Donor Count | 1 | From the N-H group. | [5] |

| Hydrogen Bond Acceptor Count | 0 | [5] |

Synthesis and Reactivity

Caption: A conceptual workflow for the synthesis of this compound via the Fischer indole synthesis.

Reactivity:

The chemical reactivity of this compound is largely dictated by the indole nucleus and the two halogen substituents.

-

N-H Acidity: The proton on the indole nitrogen is weakly acidic and can be deprotonated with a suitable base to generate the corresponding anion, which can then be alkylated or acylated.

-

Electrophilic Substitution: The pyrrole ring of the indole is electron-rich and susceptible to electrophilic attack, typically at the C3 position.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br and C-Cl bonds are amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. The C-Br bond is generally more reactive than the C-Cl bond in these transformations, allowing for selective functionalization.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on the structure and data from analogous compounds.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the N-H proton. The protons on the benzene portion of the ring will appear as distinct signals, likely with observable coupling. The protons on the pyrrole ring will also have characteristic chemical shifts. The N-H proton will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogen atoms and the nitrogen atom.

5.2. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Experimental Protocol: Characterization of a Halogenated Indole

The following is a generalized, step-by-step methodology for the characterization of a synthesized halogenated indole like this compound.

Caption: A generalized experimental workflow for the purification and characterization of a synthesized halogenated indole.

Step-by-Step Protocol:

-

Purification:

-

The crude product from the synthesis is purified using an appropriate technique. For a solid compound, recrystallization from a suitable solvent system is often effective. Alternatively, column chromatography on silica gel can be employed.

-

Rationale: Purification is crucial to remove unreacted starting materials, byproducts, and other impurities that could interfere with subsequent analyses and applications.

-

-

Purity Assessment:

-

Thin-Layer Chromatography (TLC): A quick and simple method to assess the purity of the fractions from column chromatography or the recrystallized product. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single, sharp peak in the chromatogram indicates a high degree of purity.

-

Rationale: Ensuring high purity is essential for obtaining accurate and reproducible data in biological assays and for reliable spectroscopic characterization.

-

-

Structural Elucidation:

-

¹H NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire the ¹H NMR spectrum.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and their connectivity.

-

-

¹³C NMR Spectroscopy:

-

Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

-

Confirm the presence of the correct number of carbon signals.

-

-

Mass Spectrometry:

-

Analyze a dilute solution of the sample by a suitable mass spectrometry technique (e.g., GC-MS for volatile compounds or LC-MS).

-

Determine the molecular weight from the molecular ion peak and analyze the isotopic pattern to confirm the presence of bromine and chlorine.

-

-

Rationale: A combination of these spectroscopic techniques provides unambiguous evidence for the correct chemical structure of the synthesized compound.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, a conceptual synthetic pathway, and a robust protocol for its characterization. While experimental data for some physical properties are not yet widely available, the information presented here, based on reliable predictions and data from analogous structures, serves as a strong foundation for researchers working with this compound. As with any chemical, adherence to proper safety and handling procedures is paramount.

References

- Supporting information - The Royal Society of Chemistry.

-

MSDS of 4-bromo-7-chloro-1H-indole - Capot Chemical. (URL: [Link])

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. (URL: [Link])

-

This compound | C8H5BrClN | CID 24728113 - PubChem. (URL: [Link])

-

How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. (URL: [Link])

-

An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. (URL: [Link])

-

This compound | 885519-23-3 | C8H5BrClN | Appchem. (URL: [Link])

-

13 C-NMR spectrum of compound (4i). | Download Scientific Diagram - ResearchGate. (URL: [Link])

-